Niraparib

Catalog No.
S001565
CAS No.
1038915-60-4
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib

CAS Number

1038915-60-4

Product Name

Niraparib

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, MK 4827, MK-4827, MK4827, niraparib, niraparib hydrochloride, Zejula

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Description

The exact mass of the compound Niraparib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clinical Trials

Niraparib is being actively studied in clinical trials for several cancer types, including:

  • Epithelial Ovarian Cancer (EOC): Niraparib has shown promising results in maintaining remission in patients with recurrent EOC, particularly those with BRCA mutations [].
  • Breast Cancer: Research is ongoing to evaluate Niraparib's efficacy in treating metastatic breast cancer, especially in patients with BRCA mutations [].
  • Other Cancers: Scientific studies are also exploring the application of Niraparib in other cancers like pancreatic cancer, prostate cancer, and endometrial cancer.

These clinical trials are designed to assess Niraparib's safety, efficacy, and optimal dosing regimens for various cancer types.

Mechanisms of Action

Scientific research is ongoing to understand the full spectrum of Niraparib's mechanisms of action. Here are some key areas of investigation:

  • PARP Inhibition: Studies are examining how Niraparib's inhibition of PARP disrupts DNA repair mechanisms in cancer cells, leading to cell death [].
  • Synthetic Lethality: Research is exploring the concept of synthetic lethality, where Niraparib's effect is particularly pronounced in cancer cells with HR deficiencies [].
  • Combination Therapies: Scientists are investigating the potential benefits of combining Niraparib with other cancer therapies, such as chemotherapy or immunotherapy [].

Niraparib is a low-molecular-weight compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. It plays a crucial role in the inhibition of DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination repair pathways, such as those associated with mutations in the BRCA1 and BRCA2 genes. By blocking the activity of these enzymes, niraparib induces cytotoxicity through the accumulation of DNA damage, ultimately leading to cell death via a mechanism known as synthetic lethality .

Niraparib acts as a PARP inhibitor. Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in the repair of single-strand DNA breaks. Cancer cells rely more heavily on PARP for DNA repair compared to healthy cells []. By inhibiting PARP1, Niraparib traps single-strand breaks within cancer cells, leading to the formation of double-strand breaks during DNA replication. These double-strand breaks are difficult to repair, ultimately causing cell death in cancer cells [].

Niraparib functions by inhibiting the binding of nicotinamide adenine dinucleotide (NAD) to poly(ADP-ribose) polymerase, which is essential for single-strand break repair. This inhibition prevents the dissociation of PARP-DNA complexes, resulting in the accumulation of double-strand breaks during DNA replication. The chemical structure of niraparib allows it to selectively inhibit poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 with an IC50 value significantly lower than that for other members of the PARP family .

Key Reactions

  • Inhibition of NAD Binding: Niraparib blocks NAD from binding to PARP, preventing its enzymatic activity.
  • Formation of PARP-DNA Complexes: This leads to persistent DNA damage and apoptosis.

Niraparib exhibits potent biological activity as a selective inhibitor of poly(ADP-ribose) polymerases. Its mechanism involves:

  • Induction of Apoptosis: By preventing effective DNA repair, niraparib causes cells to undergo programmed cell death.
  • Synthetic Lethality: Particularly effective in cancer cells with defective homologous recombination repair pathways, niraparib exploits these weaknesses to enhance therapeutic efficacy .

The synthesis of niraparib has been documented through various methods, focusing on the creation of its bicyclic structure and functional groups necessary for its biological activity. Key steps in its synthesis include:

  • Formation of Bicyclic Framework: Utilizing specific reagents to construct the bicyclo[2.2.1]hept-5-ene core.
  • Amine Coupling Reactions: Attaching the pyrimidine and benzazepine moieties through amine coupling strategies.
  • Purification Techniques: Employing chromatography techniques to isolate pure niraparib from reaction mixtures .

Niraparib is primarily used in oncology, specifically for treating:

  • Ovarian Cancer: Approved for use in patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.
  • Breast Cancer: Investigated for potential use in breast cancer therapies, especially in patients with BRCA mutations.

It is marketed under the brand name ZEJULA and has shown efficacy in prolonging progression-free survival in clinical trials involving patients with platinum-sensitive recurrent ovarian cancer .

Niraparib has been studied for its interactions with various compounds and biological systems:

  • Drug Interactions: It may interact with other medications metabolized by similar pathways, particularly those affecting liver enzymes such as cytochrome P450.
  • Biomarker Studies: Research indicates that certain genetic markers may predict patient response to niraparib treatment, enhancing personalized medicine approaches.

Adverse effects commonly reported include hematologic toxicities such as thrombocytopenia and anemia, necessitating careful monitoring during therapy .

Several compounds share similarities with niraparib in terms of mechanism and therapeutic use:

Compound NameMechanismUnique Features
OlaparibPoly(ADP-ribose) polymerase inhibitorFirst approved PARP inhibitor; used for BRCA-mutated cancers
RucaparibPoly(ADP-ribose) polymerase inhibitorApproved for prostate cancer; unique formulation
TalazoparibPoly(ADP-ribose) polymerase inhibitorHigher potency against PARP; different dosing regimen

Niraparib's selectivity towards poly(ADP-ribose) polymerase-1 and -2 distinguishes it from other inhibitors, making it particularly effective in specific patient populations with homologous recombination deficiencies .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

UNII

HMC2H89N35

Drug Indication

Niraparib is indicated for the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to first-line platinum-based chemotherapy. In Canada and the US, niraparib is also available in a combination product with [abiraterone], which is indicated with [prednisone] for the treatment of adults with deleterious or suspected deleterious BRCA-mutated (BRCAm) metastatic castration-resistant prostate cancer (mCRPC). In Canada, this combination product is also used with [prednisolone] and is reserved for patients who are asymptomatic or mildly symptomatic, and in whom chemotherapy is not clinically indicated.
Zejula is indicated: , , , as monotherapy for the maintenance treatment of adult patients with advanced epithelial (FIGO Stages III and IV) high-grade ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. , as monotherapy for the maintenance treatment of adult patients with platinum sensitive relapsed high grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy. , ,
Treatment of prostate malignant neoplasms

Livertox Summary

Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Niraparibtosylatemonohydrate
US Brand Name(s): Zejula
FDA Approval: Yes
Niraparib tosylate monohydrate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with advanced disease who are having a complete or partial response to first-line platinum chemotherapy.
As maintenance therapy in adults with recurrent disease who are having a complete or partial response to platinum chemotherapy.
In adults with advanced disease who have received at least three chemotherapy regimens and whose disease either: Has certain mutations in the BRCA1 or BRCA2 gene ; or
Has genomic instability and has gotten worse after a response to platinum chemotherapy.
Niraparib tosylate monohydrate is also being studied in the treatment of other types of cancer.

Pharmacology

Cardiovascular Effects: Niraparib has the potential to cause effects on pulse rate and blood pressure in patients receiving the recommended dose, which may be related to pharmacological inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT). In the NOVA study, mean pulse rate and blood pressure increased over baseline in the niraparib arm relative to the placebo arm at all on-study assessments. Mean greatest increases from baseline in pulse rate on treatment were 24.1 and 15.8 beats/min in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in systolic blood pressure on treatment were 24.5 and 18.3 mmHg in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in diastolic blood pressure on treatment were 16.5 and 11.6 mmHg in the niraparib and placebo arms, respectively. Cardiac Electrophysiology The potential for QTc prolongation with niraparib was evaluated in a randomized, placebo-controlled trial in cancer patients (367 patients on niraparib and 179 patients on placebo). No large changes in the mean QTc interval (>20 ms) were detected in the trial following the treatment of niraparib 300 mg once daily.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

ATC Code

L01XX
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX54 - Nirapari

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP2 [HSA:10038] [KO:K10798]

Other CAS

1038915-60-4

Absorption Distribution and Excretion

Following a single-dose administration of 300 mg niraparib, the mean (±SD) peak plasma concentration (Cmax) was 804 (±403) ng/mL. The exposure (Cmax and AUC) of niraparib increased in a dose-proportional manner with daily doses ranging from 30 mg (0.1 times the approved recommended dose) to 400 mg (1.3 times the approved recommended dose). The accumulation ratio of niraparib exposure following 21 days of repeated daily doses was approximately 2-fold for doses ranging from 30 to 400 mg. The Tmax is about three hours. The absolute bioavailability of niraparib is approximately 73%. Food does not appear to affect drug exposure.
Niraparib is eliminated via multiple pathways, including liver metabolism, hepatobiliary excretion, and renal elimination. Following administration of a single oral 300-mg dose of radio-labeled niraparib, the average percent recovery of the administered dose over 21 days was 47.5% (range: 33.4% to 60.2%) in urine and 38.8% (range: 28.3% to 47.0%) in feces. In pooled samples collected over 6 days, unchanged niraparib accounted for 11% and 19% of the administered dose recovered in urine and feces, respectively.
The average (±SD) apparent volume of distribution (Vd/F) was 1,220 (±1,114) L. In a population pharmacokinetic analysis, the Vd/F of niraparib was 1,074 L in patients with cancer.
In a population pharmacokinetic analysis, the apparent total clearance (CL/F) of niraparib was 16.2 L/h in patients with cancer.

Metabolism Metabolites

Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1, which is a major inactive metabolite. The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite. In a mass balance study, M1 and M10 were the major circulating metabolites. The M1 metabolite can also undergo methylation, monooxygenation, and hydrogenation to form other minor metabolites.

Wikipedia

Niraparib
Isodiazomethane

Biological Half Life

Following multiple daily doses of 300 mg of niraparib, the mean half-life (t1/2) is 36 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13
[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

Explore Compound Types